molecular formula C13H10Cl2N2O B1269593 N-(4-aminophenyl)-2,4-dichlorobenzamide CAS No. 293737-94-7

N-(4-aminophenyl)-2,4-dichlorobenzamide

Cat. No. B1269593
M. Wt: 281.13 g/mol
InChI Key: JFHQBECHISXXKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to N-(4-aminophenyl)-2,4-dichlorobenzamide involves complex reactions highlighting the intricacies of organic synthesis. For instance, a series of benzamides, including 2-substituted 4-amino derivatives, were prepared to evaluate their gastrokinetic activity, showcasing the methodological approach towards synthesizing functionally diverse benzamide compounds (Kato et al., 1992). Similarly, other research efforts have focused on synthesizing N-phenyl and N-methylphenyl dichloroacetamide derivatives, providing a foundation for understanding the synthesis mechanisms of complex amide molecules (Arjunan et al., 2009).

Molecular Structure Analysis

Studies have also delved into the crystal and molecular structures of related benzamide compounds, employing techniques like X-ray diffraction and NMR spectroscopy. These analyses reveal the compound's conformations and the impact of substituents on its structural stability and reactivity (Cabezas et al., 1988).

Chemical Reactions and Properties

Research on the chemical reactions of benzamide derivatives, including dichlorobenzamide compounds, illuminates the diverse reactivity patterns of these molecules. For example, the formation of 2-arylbenzothiazoles from α,N-diarylnitrones and reactions with phenylphosphonothioic dichloride depict the compounds' ability to undergo complex transformations, potentially leading to novel chemical entities with unique properties (Yoshifuji et al., 1982).

Physical Properties Analysis

The physical properties of benzamide derivatives, including solubility and crystal structure, are crucial for their practical applications. Detailed studies on the crystallography of dichlorobenzamide compounds provide insights into their solid-state behavior and molecular interactions, which are essential for designing materials with desired physical characteristics (Zhang et al., 2020).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, define the potential applications of benzamide derivatives. Investigations into the conducting properties of related polymers and the bioactivity of specific benzamide compounds underscore the versatility and significance of these chemical entities in materials science and medicinal chemistry (Guay et al., 1988).

Scientific Research Applications

1. Histochemistry of Thiols and Disulphides

  • Application Summary: N-(4-aminophenyl)maleimide is used for demonstrating thiol groups in tissue sections . It reacts with thiol groups under mild conditions with a degree of specificity equivalent to that of reliable organomercurials .
  • Methods of Application: The bound maleimide can be diazotized and coupled at room temperature to give strongly colored mono- or polyazo derivatives without any appreciable background color . This enables thiols in low concentrations to be detected in paraffin sections of either formalin- or Carnoy-fixed tissue .
  • Results or Outcomes: This method allows for the detection of thiols in low concentrations in tissue sections .

2. Electronic Performances of Reduced Graphene Oxide-Based Field Effect Transistor

  • Application Summary: Tetra (4-aminophenyl) porphyrin (TAP) is used to alter the electronic performances of reduced graphene oxide (rGO)-based field effect transistors (FET) .
  • Methods of Application: The reduced mixtures of TAP and GO (TAP-rGO) are examined to understand the possible approaches through which TAP affects rGO’s quality and its carrier mobilities .
  • Results or Outcomes: A TAP-caused game relationship is established by deliberating about the results of the intentionally altered experimental conditions, including TAP contents and the overmixing pretreatment . The p-type doping deduction for the right-shifted ambipolar transfer characteristic curves is evidenced by X-ray photoelectron spectroscopy (XPS) .

3. Electrochemiluminescence for Biosensing Applications

  • Application Summary: Tetrakis (4-aminophenyl) ethene-doped perylene microcrystals are used for biosensing applications . They have attracted extensive attention due to their excellent photoelectric activity and good structural controllability .
  • Methods of Application: The microcrystals are synthesized in the aqueous phase by a surfactant-assisted self-assembly method . The intense π–π stacking interactions between perylene monomers are suppressed by doping .
  • Results or Outcomes: The microcrystals exhibited a significantly enhanced electrochemiluminescence (ECL) signal as compared to that of perylene microcrystals in the presence of S2O82− as a co-reactant . They were utilized as a novel ECL luminophores to fabricate a sensitive ECL biosensor for the quantitative analysis of dopamine (DA) .

4. Synthesis of Novel Aromatic Polyimides

  • Application Summary: 1,4-Bis(4-aminophenyl)-2,3-diphenylnaphthalene is used for the synthesis of novel aromatic polyimides . These polyimides have high glass transition temperatures along with high decomposition temperatures and good mechanical properties .
  • Methods of Application: The polyimides are synthesized from 1,4-bis(4-aminophenyl)-2,3-diphenylnaphthalene and various aromatic tetracarboxylic dianhydride by the conventional two-step procedure that included ring-opening polyaddition in a polar amide-type solvent and subsequent thermal cyclic dehydration .
  • Results or Outcomes: The introduction of a tetraphenylnaphthalene unit into the polymer backbone was expected to increase the glass transition temperature due to the rigid terphenyl structure, as well as improve the solubility due to the bulky asymmetric structure .

5. Electroactive Polymer Films

  • Application Summary: Novel diamide- or diimide-cored N-phenylcarbazole dendrons were synthesized from condensation reactions of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides . These dendrons can be electropolymerized into crosslinked poly .
  • Methods of Application: The dendrons were synthesized from condensation reactions of 3,6-di(carbazol-9-yl)-N-(4-aminophenyl)carbazole (NH2-3Cz) with aromatic dicarboxylic acids and tetracarboxylic dianhydrides .
  • Results or Outcomes: The dendrons can be electropolymerized into crosslinked poly .

Future Directions

The future directions for research on “N-(4-aminophenyl)-2,4-dichlorobenzamide” would likely depend on its properties and potential applications. Similar compounds have been studied for their potential uses in medicine, materials science, and other fields .

properties

IUPAC Name

N-(4-aminophenyl)-2,4-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-8-1-6-11(12(15)7-8)13(18)17-10-4-2-9(16)3-5-10/h1-7H,16H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHQBECHISXXKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001278832
Record name N-(4-Aminophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001278832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-aminophenyl)-2,4-dichlorobenzamide

CAS RN

293737-94-7
Record name N-(4-Aminophenyl)-2,4-dichlorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=293737-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2,4-dichlorobenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-AMINOPHENYL)-2,4-DICHLOROBENZAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Buchynskyy, JR Gillespie, MA Hulverson… - Bioorganic & medicinal …, 2017 - Elsevier
A phenotypic screen of a compound library for antiparasitic activity on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), led to the identification of N-(2…
Number of citations: 15 www.sciencedirect.com

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